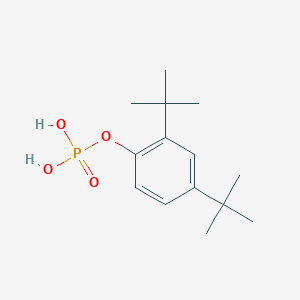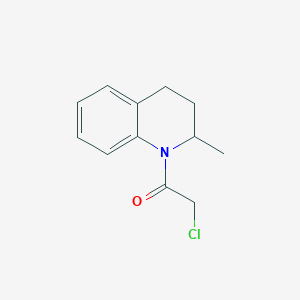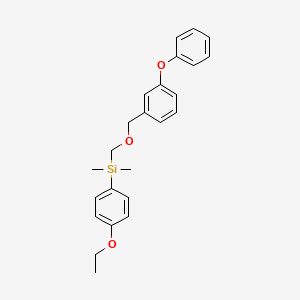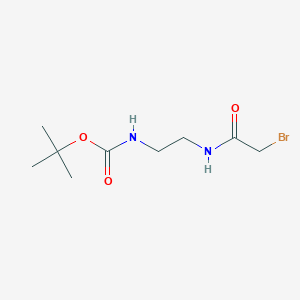
Mono(2,4-di-tert-butylphenyl)phosphate
描述
Mono(2,4-di-tert-butylphenyl)phosphate is an organophosphorus compound known for its role as an antioxidant. It is derived from 2,4-di-tert-butylphenol and is widely used in various industrial applications, particularly in the stabilization of polymers .
作用机制
Target of Action
Mono(2,4-di-tert-butylphenyl)phosphate primarily targets the secretory phospholipase A2 (sPLA2) enzyme . sPLA2 plays a crucial role in the inflammatory response by catalyzing the hydrolysis of phospholipids, releasing arachidonic acid and lysophospholipids, which are precursors of potent inflammatory mediators .
Mode of Action
The compound interacts with sPLA2 through molecular docking, effectively inhibiting the enzyme . This interaction results in the suppression of the inflammatory response, as the production of inflammatory mediators is reduced .
Biochemical Pathways
By inhibiting sPLA2, this compound affects the arachidonic acid pathway. This pathway is responsible for the production of eicosanoids, a group of bioactive lipids that include prostaglandins and leukotrienes, which are potent mediators of inflammation . The inhibition of sPLA2 leads to a decrease in eicosanoid production, thereby reducing inflammation .
Pharmacokinetics
Its solubility in dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .
Result of Action
The primary result of this compound’s action is a significant reduction in inflammation. In animal studies, it has been shown to exhibit significant anti-inflammatory activity, reducing paw edema in a carrageenan-induced paw edema model .
生化分析
Biochemical Properties
The pKa value, which indicates the acidity, is predicted to be 1.40±0.50 .
Cellular Effects
Mono(2,4-di-tert-butylphenyl)phosphate has been shown to have detrimental effects on cell growth . In particular, it has been found to inhibit cell growth in several mammalian cell lines . The cellular response to this compound is rapid and results in a significant decrease in mitochondrial membrane potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mono(2,4-di-tert-butylphenyl)phosphate typically involves the reaction of 2,4-di-tert-butylphenol with phosphorus oxychloride or phosphorus trichloride. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using batch reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature controls .
化学反应分析
Types of Reactions
Mono(2,4-di-tert-butylphenyl)phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various phosphates, phenolic derivatives, and substituted phenyl compounds. These products are often used in further chemical synthesis or as additives in industrial applications .
科学研究应用
Mono(2,4-di-tert-butylphenyl)phosphate has a wide range of scientific research applications:
相似化合物的比较
Similar Compounds
Tris(2,4-di-tert-butylphenyl)phosphite: Another widely used antioxidant with similar stabilizing properties.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A common antioxidant used in polymers.
Uniqueness
Mono(2,4-di-tert-butylphenyl)phosphate is unique in its specific molecular structure, which provides distinct antioxidant properties. Its ability to stabilize polymers and prevent oxidative degradation makes it particularly valuable in industrial applications .
属性
IUPAC Name |
(2,4-ditert-butylphenyl) dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23O4P/c1-13(2,3)10-7-8-12(18-19(15,16)17)11(9-10)14(4,5)6/h7-9H,1-6H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGROEDUAFPSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(=O)(O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3059384.png)


![1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro-](/img/structure/B3059388.png)
![3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine](/img/structure/B3059389.png)




![Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-](/img/structure/B3059397.png)
